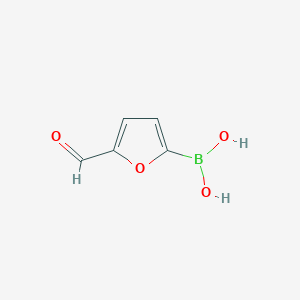![molecular formula C24H46O5 B159208 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester CAS No. 10233-14-4](/img/structure/B159208.png)
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester, also known as OEA, is a naturally occurring fatty acid that has gained attention for its potential therapeutic properties. OEA has been found to play a role in regulating appetite, metabolism, and inflammation, making it a promising candidate for the treatment of obesity, diabetes, and other metabolic disorders.
Mécanisme D'action
The exact mechanism of action of 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester is not fully understood, but it is thought to act through a variety of pathways in the body. One proposed mechanism involves the activation of peroxisome proliferator-activated receptor alpha (PPAR-alpha), which plays a role in regulating lipid metabolism and inflammation. 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has also been found to interact with other receptors and signaling pathways, including G protein-coupled receptors and the endocannabinoid system.
Biochemical and Physiological Effects:
Studies have shown that 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can have a range of biochemical and physiological effects in the body. For example, it has been found to increase levels of adiponectin, a hormone that plays a role in regulating glucose and lipid metabolism. 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has also been found to reduce levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines, suggesting that it may have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester in lab experiments is that it is a naturally occurring compound that can be easily synthesized or extracted from natural sources. However, one limitation is that the exact dose and duration of treatment required to achieve therapeutic effects may vary depending on the specific application, and further research is needed to determine optimal dosing regimens.
Orientations Futures
There are many potential future directions for research on 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester. For example, studies could explore its potential therapeutic applications in a variety of areas, including obesity, diabetes, and neurological disorders. Further research is also needed to better understand the mechanisms of action of 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester and to determine optimal dosing regimens for different applications. Additionally, studies could explore the potential for 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester to be used in combination with other compounds or therapies for enhanced therapeutic effects.
Méthodes De Synthèse
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can be synthesized through a variety of methods, including chemical synthesis, enzymatic synthesis, and extraction from natural sources. One common method involves the esterification of oleic acid with ethylene glycol monomethyl ether in the presence of a catalyst, followed by purification through chromatography.
Applications De Recherche Scientifique
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester has been the subject of numerous scientific studies, which have explored its potential therapeutic applications in a variety of areas. For example, studies have shown that 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester can reduce food intake and body weight in animal models, suggesting that it may be useful for the treatment of obesity and related disorders. Other studies have suggested that 9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester may have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
Numéro CAS |
10233-14-4 |
|---|---|
Nom du produit |
9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester |
Formule moléculaire |
C24H46O5 |
Poids moléculaire |
414.6 g/mol |
Nom IUPAC |
2-[2-(2-hydroxyethoxy)ethoxy]ethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H46O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(26)29-23-22-28-21-20-27-19-18-25/h9-10,25H,2-8,11-23H2,1H3/b10-9- |
Clé InChI |
RMLRKDHXZUVGCH-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)OCCOCCOCCO |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)OCCOCCOCCO |
Autres numéros CAS |
10233-14-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



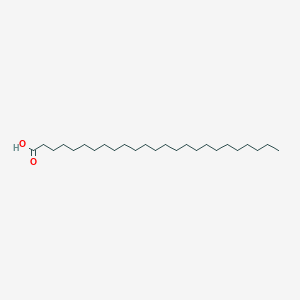
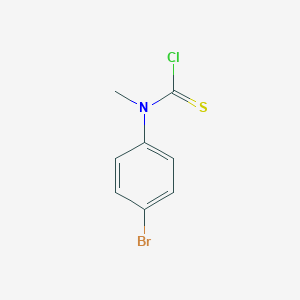
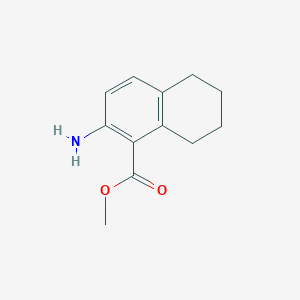
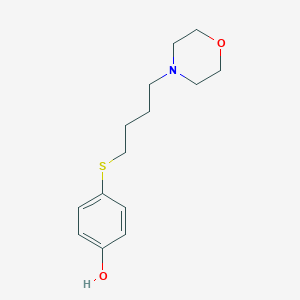
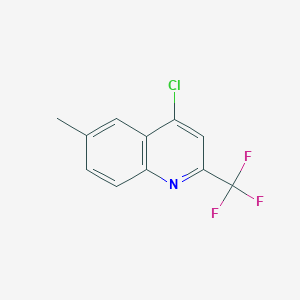
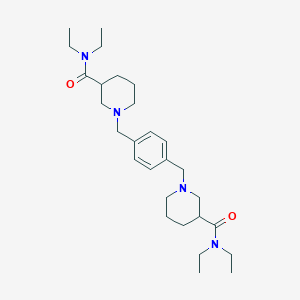
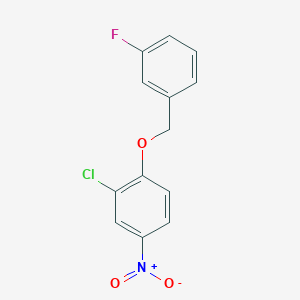
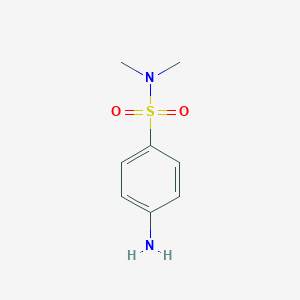


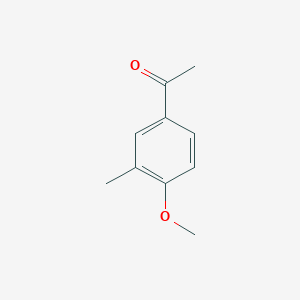
![Benzo[b]thiophene-7-carboxylic acid](/img/structure/B159143.png)
